molecular formula C22H19ClN4O3S B3401233 N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040676-49-0

N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401233
CAS No.: 1040676-49-0
M. Wt: 454.9 g/mol
InChI Key: KGIDKAJUZKSSEV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 3-chloro-4-methoxyphenyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-29-19-6-4-3-5-15(19)17-12-18-22(24-9-10-27(18)26-17)31-13-21(28)25-14-7-8-20(30-2)16(23)11-14/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIDKAJUZKSSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound with potential therapeutic applications due to its unique structural features. This compound belongs to a class of pyrazolo derivatives that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a chloro and methoxy substitution on the phenyl ring, a sulfanyl group, and a pyrazolo[1,5-a]pyrazin moiety. Its molecular formula is C19H18ClN5O2SC_{19}H_{18}ClN_5O_2S with a molecular weight of approximately 405.89 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro and methoxy groups may enhance binding affinity to specific receptors or enzymes, modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other pyrazolo derivatives that have shown efficacy in inhibiting acetylcholinesterase (AChE) and urease.
  • Anticancer Activity : Compounds in this class have demonstrated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have exhibited significant cytotoxic effects against various cancer cell lines. Research indicates that the introduction of specific substituents can enhance the selectivity and potency of these compounds against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against several bacterial strains. Preliminary findings suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. For example:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases.
  • Urease : Inhibition of urease can be beneficial in managing conditions like urinary tract infections.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study published in MDPI reported that pyrazolo derivatives showed promising results against multiple cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
  • Antibacterial Screening : Research conducted on similar sulfanyl-containing compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : A detailed investigation into enzyme inhibitors highlighted the structure-activity relationship (SAR) of pyrazolo derivatives, showing that specific substitutions could lead to enhanced inhibition profiles .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerVarious Cancer Cell LinesCytotoxicity
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreaseSignificant inhibition

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Acetamide Side Chain : The 3-chloro-4-methoxyphenyl group introduces both polar (methoxy) and hydrophobic (chloro) properties, contrasting with the purely hydrophobic 4-methylphenyl in ’s compound .
  • Core Heterocycle : Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine () alters ring size and electronic distribution, affecting π-π stacking and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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